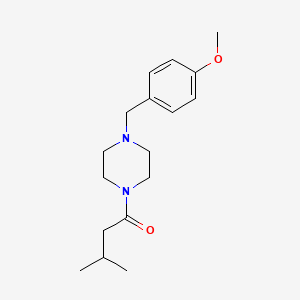
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as MBMP, is a chemical compound that belongs to the family of piperazine derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at dopamine receptors and a full agonist at 5-HT1A receptors. This may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects, including modulating the release of neurotransmitters such as dopamine and serotonin. It has also been shown to have anxiolytic and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high affinity for various receptors, which makes it a useful tool for studying receptor-ligand interactions. However, one limitation is its potential toxicity, which may restrict its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. One possible direction is to investigate its potential as a treatment for psychiatric disorders such as schizophrenia and depression. Another direction is to explore its use as a ligand for other receptors, which may have implications for the development of new drugs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential side effects.
In conclusion, 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine may lead to the development of new drugs for the treatment of psychiatric disorders and other conditions.
Métodos De Síntesis
The synthesis of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 1-(4-methoxybenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques. The yield of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been investigated for its potential applications in the field of medicinal chemistry, particularly as a ligand for various receptors. It has been shown to have affinity for dopamine receptors, 5-HT1A receptors, and α2-adrenergic receptors. 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has also been studied for its potential as an antipsychotic and antidepressant agent.
Propiedades
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-15-4-6-16(21-3)7-5-15/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZJBWOAFJDHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643440 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-benzyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5662324.png)
![N-benzyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5662325.png)
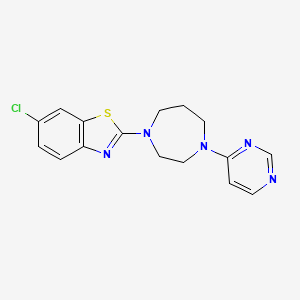
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5662332.png)

![6-ethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B5662359.png)
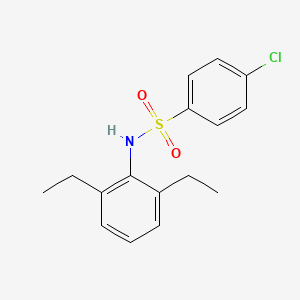
![3-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5662367.png)
![2-(ethylamino)-N-[2-(4-fluorophenyl)-1,1-dimethylethyl]-5-pyrimidinecarboxamide](/img/structure/B5662374.png)
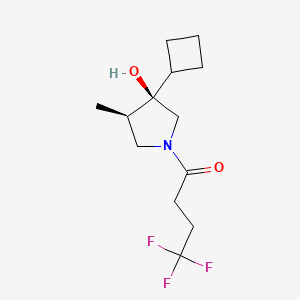
![6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5662379.png)
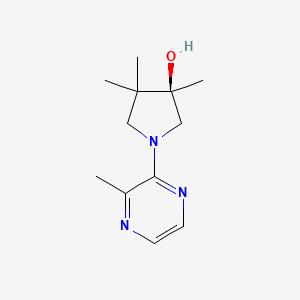

![N'-[(3S*,4R*)-4-isopropyl-1-(3-thienylmethyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5662408.png)